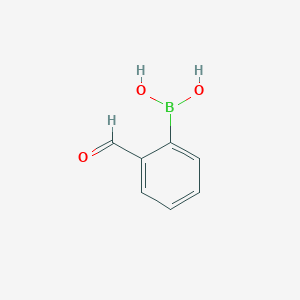

2-Formylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157839. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUWACLYDSWXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901733 | |

| Record name | NoName_873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40138-16-7 | |

| Record name | 2-Formylbenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040138167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formylphenylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Formylbenzeneboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT69HY4FNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 2-formylphenylboronic acid, a versatile building block in organic chemistry with significant applications in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde and a boronic acid moiety, makes it a valuable precursor for the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility based on available starting materials and desired scale. The most common methods include the lithiation of a protected benzaldehyde (B42025) followed by reaction with a borate (B1201080) ester and a one-pot synthesis utilizing directed ortho-metalation.

Synthetic Protocols

Method 1: From a Protected Halobenzaldehyde

This widely-used, high-yield method involves the protection of the aldehyde group of a starting halobenzaldehyde, followed by a halogen-metal exchange and subsequent reaction with a trialkyl borate.[1]

Experimental Protocol:

-

Protection of the Aldehyde: 2-Chlorobenzaldehyde (B119727) is converted to its ethylene (B1197577) glycol acetal (B89532) by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.

-

Lithiation: The protected 2-chlorobenzaldehyde derivative is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon).[1]

-

An organolithium reagent, such as n-butyllithium, is added dropwise to the solution, initiating a halogen-metal exchange. The reaction mixture is stirred for a specified period at low temperature.

-

Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred overnight.[1]

-

Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This step also facilitates the deprotection of the acetal, regenerating the formyl group.

-

Isolation and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[2][3]

Method 2: One-Pot Synthesis via Directed ortho-Metalation

This approach offers a more streamlined procedure by avoiding the isolation of intermediates. It relies on a directing group to facilitate lithiation at the ortho position of an unprotected benzaldehyde derivative.[4]

Experimental Protocol:

-

Formation of the α-Amino Alkoxide: A formamide (B127407) derivative, such as N,N-dimethylformamide, is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C. Phenyl lithium is added, and the mixture is stirred. Subsequently, n-butyllithium is added, and the reaction is stirred further.[4]

-

Electrophilic Quench: The reaction mixture is then treated with an electrophilic boron source.

-

Work-up: The reaction is quenched with aqueous hydrochloric acid and stirred. The product is extracted into ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.[4]

-

Purification: The crude product is purified using techniques such as radial preparative layer chromatography (RPLC).[4]

Synthetic Workflow

Caption: General synthetic workflows for this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize key physical and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BO₃ | [Amerigo Scientific] |

| Molecular Weight | 149.94 g/mol | [PubChem] |

| Appearance | White to light yellow powder/crystal | [Tokyo Chemical Industry (India) Pvt. Ltd.] |

| Melting Point | 115-120 °C | [Sigma-Aldrich] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0 | s | -CHO |

| ~8.0-8.2 | m | Ar-H |

| ~7.5-7.8 | m | Ar-H |

| ~5.0-6.0 (broad) | s | -B(OH)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | -CHO |

| ~125-145 | Ar-C |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3500-3200 (broad) | O-H stretch (boronic acid) |

| ~1700-1680 | C=O stretch (aldehyde) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1400-1300 | B-O stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 150 | [M]⁺ |

| 132 | [M-H₂O]⁺ |

| 121 | [M-CHO]⁺ |

References

- 1. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

An In-depth Technical Guide on 2-Formylphenylboronic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

2-Formylphenylboronic acid, also known as 2-boronobenzaldehyde, is an aromatic organic compound with the chemical formula C₇H₇BO₃.[1][2] Its structure is characterized by a benzene (B151609) ring substituted with a formyl (-CHO) group and a boronic acid [-B(OH)₂] group at the ortho positions. This unique arrangement of functional groups imparts versatile reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.[1]

The presence of both an aldehyde and a boronic acid on the same aromatic scaffold allows for a wide range of chemical transformations. The aldehyde group can participate in reactions such as nucleophilic addition, condensation, and oxidation, while the boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]

Synonyms: 2-(Dihydroxyboryl)benzaldehyde, 2-Formylbenzeneboronic acid, o-Formylbenzeneboronic acid.[1][2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BO₃ | [1][2] |

| Molecular Weight | 149.94 g/mol | [1][2][3] |

| CAS Number | 40138-16-7 | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [4][5] |

| Melting Point | 115-120 °C | [5][6][7] |

| Boiling Point | 355.7 ± 44.0 °C (Predicted) | [5] |

| pKa | 8.18 ± 0.53 (Predicted) | [5] |

| Solubility | Soluble in methanol | [5][8] |

| Storage Temperature | 0-8 °C | [1][3][6] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms.[9]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-H and C=C stretches of the aromatic ring.[2][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.[9]

Key Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized in the following transformations:

Suzuki-Miyaura Cross-Coupling

This is one of the most important applications of this compound.[1] It allows for the formation of carbon-carbon bonds by coupling with various organic halides or triflates in the presence of a palladium catalyst and a base. The aldehyde group can be retained or further transformed in the coupled product, leading to a wide array of complex molecules.

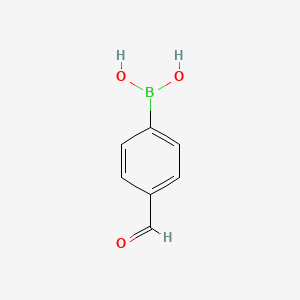

Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a multicomponent reaction involving an amine, a carbonyl compound (in this case, the aldehyde of this compound), and a vinyl- or aryl-boronic acid. This reaction is a powerful tool for the synthesis of α-amino acids and other nitrogen-containing compounds.

Other Reactions

The aldehyde group of this compound can undergo a variety of other transformations, including:

-

Wittig reaction: To form alkenes.

-

Reductive amination: To synthesize secondary and tertiary amines.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of pharmaceuticals and bioactive molecules.[1] Its ability to participate in a variety of chemical reactions allows for the construction of complex molecular scaffolds.

Boronic acids, in general, are known to interact with diols, including those found in carbohydrates and certain proteins. This property has been exploited in the design of sensors and diagnostic agents.[1] Furthermore, the incorporation of the this compound motif into larger molecules can lead to compounds with a range of biological activities. For instance, some benzoxaboroles, which can be synthesized from this compound derivatives, have shown antifungal and antibacterial properties.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the solvent system to the reaction vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Synthesis of this compound

A common synthetic route to this compound involves the ortho-lithiation of a protected benzaldehyde, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. An alternative method starts from o-bromobenzaldehyde.

Example Synthesis from o-Bromobenzaldehyde: A detailed synthesis is described in the literature where o-bromobenzaldehyde is first protected as a diethyl acetal (B89532). This is followed by a Grignard reaction with magnesium and subsequent reaction with triisopropyl borate. The final step is the deprotection of the acetal and hydrolysis of the boronate ester to yield this compound.

Safety and Handling

This compound is an irritant.[2] It may cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] It should be handled in a well-ventilated area, such as a fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex organic molecules, including pharmaceuticals and materials. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its effective and safe utilization in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound (≥95.0%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 40138-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-Formylbenzeneboronic acid | 40138-16-7 [chemicalbook.com]

- 6. 2-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 40138-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-formylphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.64 | s | - | Aldehyde (-CHO) |

| 8.44 | d | 7.44 | Aromatic H |

| 8.33-8.27 | m | - | Aromatic H |

| 8.03-7.97 | m | - | Aromatic H |

| 7.88-7.78 | m | - | Aromatic H |

| 7.71 | td | 7.05, 1.49 | Aromatic H |

Solvent: DMSO-d6, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.0 | Aldehyde Carbonyl (C=O) |

| 163.7 | Aromatic Carbon (C-B) |

| 148.12 | Aromatic Carbon |

| 144.64 | Aromatic Carbon |

| 135.75 | Aromatic Carbon |

| 134.35 | Aromatic Carbon |

| 133.0 | Aromatic Carbon |

| 131.99 | Aromatic Carbon |

| 130.62 | Aromatic Carbon |

| 130.4 | Aromatic Carbon |

| 130.37 | Aromatic Carbon |

| 129.49 | Aromatic Carbon |

| 123.17 | Aromatic Carbon |

| 122.89 | Aromatic Carbon |

| 113.69 | Aromatic Carbon |

| 110.35 | Aromatic Carbon |

| 16.8 | - |

Note: The carbon attached to boron is often not observed or is broadened due to quadrupolar relaxation. Data is compiled from related structures and general knowledge of phenylboronic acids.[1][2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (B-OH) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2830-2695 | Medium | Aldehyde C-H stretch |

| 1700-1680 | Strong | Aldehyde C=O stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 1350-1310 | Strong | B-O stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 150 | Moderate | [M]+ (Molecular Ion) |

| 149 | High | [M-H]+ |

| 132 | Moderate | [M-H₂O]+ |

| 122 | Moderate | [M-CO]+ |

| 105 | High | [C₇H₅O]+ |

| 104 | High | [C₇H₄O]+• |

| 77 | High | [C₆H₅]+ |

Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI).[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

-

This compound (solid)

-

ATR-FTIR spectrometer

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

-

This compound

-

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS instrument with an EI source

-

GC vial with a septum cap

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.

-

Transfer the solution to a GC vial.

-

-

Instrument Setup:

-

Set the GC parameters, including the injection port temperature (e.g., 250 °C), oven temperature program (e.g., start at 50 °C, ramp to 250 °C), and carrier gas flow rate (e.g., helium at 1 mL/min).

-

Set the MS parameters, including the ion source temperature (e.g., 230 °C), ionization energy (typically 70 eV for EI), and mass range to be scanned (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and then enter the MS for ionization and fragmentation.

-

The mass spectrometer will record the mass-to-charge ratio of the molecular ion and its fragments.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum associated with this peak to determine the molecular ion and interpret the fragmentation pattern.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

Crystal Structure Analysis of 2-Formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylphenylboronic acid is a bifunctional organic compound that has garnered significant interest in synthetic chemistry and drug discovery. Its aldehyde group allows for a variety of chemical transformations, while the boronic acid moiety can engage in reversible covalent interactions with biological macromolecules. This dual reactivity makes it a valuable building block for the synthesis of complex molecules and a promising scaffold for the development of enzyme inhibitors. This technical guide provides an in-depth analysis of the crystal structure of a key derivative, 5-trifluoromethyl-2-formylphenylboronic acid, as a representative example for understanding the solid-state conformation of this class of molecules. Furthermore, it details the experimental protocols for its synthesis and crystallization, and the general procedure for its analysis by single-crystal X-ray diffraction. The guide also explores the biological significance of this compound and its derivatives as inhibitors of bacterial enzymes, providing a mechanistic overview of their action.

Crystal Structure Analysis

Crystallographic Data for 5-Trifluoromethyl-2-formylphenylboronic Acid

The crystal structure of 5-trifluoromethyl-2-formylphenylboronic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₆BF₃O₃ |

| Formula Weight | 217.94 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6512(3) |

| b (Å) | 7.6813(4) |

| c (Å) | 15.4975(6) |

| α (°) | 94.121(4) |

| β (°) | 98.795(3) |

| γ (°) | 91.504(4) |

| Volume (ų) | 897.13(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.614 |

| Absorption Coefficient (mm⁻¹) | 0.158 |

| Temperature (K) | 298 |

Data obtained from the study on 5-Trifluoromethyl-2-formylphenylboronic Acid[1].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the protection of the aldehyde group, followed by a metal-halogen exchange and reaction with a boron electrophile.[2]

Step 1: Protection of the Aldehyde

-

2-Bromobenzaldehyde (B122850) is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the acetal-protected 2-bromobenzaldehyde.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The product is isolated by extraction and purified by distillation or chromatography.

Step 2: Borylation

-

The protected 2-bromobenzaldehyde is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (typically -78 °C).

-

An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange.

-

After stirring for a short period, a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

Step 3: Deprotection and Isolation

-

The reaction is quenched by the addition of an acidic aqueous solution (e.g., hydrochloric acid).

-

The acidic conditions also serve to hydrolyze the acetal (B89532) protecting group, regenerating the aldehyde functionality.

-

The crude this compound is then extracted into an organic solvent.

-

The product can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone (B3395972) and water.[1][3]

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for accurate X-ray diffraction analysis. For this compound, slow evaporation of a saturated solution is a commonly employed technique.

-

A saturated solution of the purified this compound is prepared in a suitable solvent or solvent mixture (e.g., acetone/water).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature.

-

Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals will begin to form.

Single-Crystal X-ray Diffraction Analysis

The following is a general protocol for the determination of a small molecule crystal structure using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.

Biological Significance and Mechanism of Action

This compound and its derivatives have shown promising activity as inhibitors of bacterial enzymes, particularly serine β-lactamases and leucyl-tRNA synthetase.

Inhibition of Serine β-Lactamases

Serine β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. Boronic acids, including this compound, can act as transition-state analog inhibitors of these enzymes.[4][5][6][7][8] The mechanism involves the formation of a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.

Mechanism of Serine β-Lactamase Inhibition

References

- 1. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interactions of "bora-penicilloates" with serine β-lactamases and DD-peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of 2-Formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-formylphenylboronic acid (2-FPBA). Understanding these fundamental physicochemical properties is critical for the effective application of 2-FPBA in organic synthesis, drug development, and materials science. This document details experimental protocols for determining solubility and stability, summarizes available data for analogous compounds, and discusses the key factors influencing the integrity of 2-FPBA.

Solubility of this compound

A thorough understanding of the solubility of this compound in various organic solvents is essential for its use in chemical reactions, purification, and formulation. While specific quantitative solubility data for 2-FPBA across a wide range of solvents and temperatures is not extensively available in the public domain, data for the parent compound, phenylboronic acid, serves as a valuable proxy.

General Solubility Characteristics:

Phenylboronic acid, and by extension 2-FPBA, generally exhibits good solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents. The presence of the formyl group in the ortho position is expected to influence its polarity and hydrogen bonding capabilities, potentially affecting its solubility profile compared to the unsubstituted phenylboronic acid.

Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents (as a proxy for this compound)

| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |

| Chloroform | Moderate | Data not available |

| 3-Pentanone | High | Data not available |

| Acetone | High | Data not available |

| Dipropyl ether | High | Data not available |

| Methylcyclohexane | Very Low | Data not available |

| Methanol | Soluble | Data not available |

Note: The qualitative solubility is based on studies of phenylboronic acid.[1][2] Quantitative data for this compound requires experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental methods are recommended.

This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Materials:

-

This compound (high purity)

-

High-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Jacketed glass vessel with a magnetic stirrer

-

Controlled temperature bath

-

Luminance probe or a device for visual inspection of turbidity

Procedure:

-

Accurately weigh this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.

-

Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously.

-

Continuously monitor the turbidity of the sample.

-

The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.

-

Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

High-purity organic solvents

-

Vials with airtight seals

-

Constant temperature shaker/agitator

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. Excess solid should remain.

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solids.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method.

Visualization of Experimental Workflow for Solubility Determination

Caption: A diagram illustrating the workflows for the dynamic and shake-flask methods of solubility determination.

Stability of this compound

The stability of this compound is a critical parameter, particularly in the context of drug development and manufacturing, where degradation can lead to loss of potency and the formation of potentially harmful impurities. Boronic acids, in general, are susceptible to degradation through several pathways, including hydrolysis, oxidation, and thermal decomposition.

A key feature of this compound is its existence in a tautomeric equilibrium with its cyclic form, 3-hydroxybenzoxaborole, in solution. This equilibrium can play a significant role in its stability and reactivity.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3][4][5][6][7][8] The following conditions are recommended for a comprehensive forced degradation study of this compound.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |

| Oxidation | 3% - 30% H₂O₂, room temperature |

| Thermal Degradation | 40°C - 80°C (solid state and in solution) |

| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) |

Experimental Protocols for Stability Studies

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile (B52724)/water) at a known concentration. For solid-state studies, use the neat compound.

-

Stress Application: Expose the samples to the stress conditions outlined in Table 2 for a defined period. The extent of degradation should ideally be in the range of 5-20%.[3][5]

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate and quantify the parent compound and any degradation products.

A stability-indicating method is crucial for accurately measuring the decrease in the concentration of the active substance due to degradation.

Typical HPLC Parameters:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. Mass spectrometry can be used for identification of degradants.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[6]

Visualization of a General Forced Degradation Workflow

Caption: A diagram showing the general workflow for conducting a forced degradation study.

Potential Degradation Pathways

Based on the known chemistry of boronic acids, the following degradation pathways can be anticipated for this compound.

-

Hydrolysis: The boronic acid group can be susceptible to hydrolytic cleavage, particularly at extreme pH values, leading to the formation of boric acid and 2-formylbenzene. The rate of hydrolysis is often pH-dependent.

-

Oxidation: Oxidative degradation is a common pathway for boronic acids, potentially leading to the formation of the corresponding phenol (B47542) (2-hydroxybenzaldehyde) and boric acid.

-

Thermal Degradation: At elevated temperatures, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). The formyl group may also be susceptible to thermal decomposition.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, the pathways of which would need to be elucidated experimentally.

Visualization of a Hypothetical Degradation Pathway

Caption: A diagram illustrating potential degradation pathways for this compound.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the current literature, this guide provides a robust framework for researchers to determine these critical parameters. By employing the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the necessary data to support their research and development activities. The information on analogous compounds and potential degradation pathways offers a solid starting point for these investigations. A thorough understanding of the solubility and stability of 2-FPBA is paramount for its successful application in the synthesis of novel chemical entities and the development of safe and effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. asianjpr.com [asianjpr.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Experimental Investigation into the Molecular Geometry of 2-Formylphenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the molecular geometry of 2-formylphenylboronic acid. This compound is of significant interest in medicinal chemistry and organic synthesis due to the unique interplay between its boronic acid and formyl functional groups.[1] Understanding its three-dimensional structure is crucial for designing novel therapeutics and catalysts. This document outlines the standard computational protocols for geometry optimization, details the experimental approach using single-crystal X-ray diffraction, and presents a framework for the comparative analysis of the resulting data.

Theoretical Calculations of Molecular Geometry

The in silico prediction of molecular geometry is a cornerstone of modern chemical research, providing insights into the stable conformations and electronic properties of molecules. For this compound, Density Functional Theory (DFT) is a widely adopted and reliable method for accurate geometry optimization.

Computational Methodology

A typical computational workflow for determining the optimized geometry of this compound involves the following steps:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is commonly performed using DFT with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which offers a good balance between accuracy and computational cost.

-

Basis Set Selection: The 6-31G(d,p) basis set is frequently employed for this type of calculation, as it provides a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable conformation.

-

Data Extraction: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.

This computational approach allows for a detailed understanding of the molecule's intrinsic geometry in the gas phase, free from intermolecular interactions present in the solid state.

Experimental Determination of Molecular Geometry

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state. This technique provides precise measurements of atomic positions, from which bond lengths, bond angles, and dihedral angles can be calculated.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound via X-ray diffraction follows a well-established protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial model is then refined to achieve the best possible fit with the experimental data.

-

Data Analysis: The final refined structure provides accurate geometric parameters. This data is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access.

Comparative Analysis of Theoretical and Experimental Geometries

A direct comparison of the geometric parameters obtained from theoretical calculations and experimental X-ray diffraction is essential for a comprehensive understanding of the molecular structure of this compound. While specific, citable geometric data for the parent this compound was not available in the publicly accessible literature at the time of this writing, the following tables illustrate the standard format for such a comparative analysis. Data for substituted derivatives, such as 5-trifluoromethyl-2-formylphenylboronic acid, can be found in the supplementary materials of relevant publications.[2]

It is important to note that discrepancies between theoretical (gas-phase) and experimental (solid-state) geometries can arise from intermolecular interactions, such as hydrogen bonding, which are present in the crystal lattice but not accounted for in standard gas-phase calculations.

Bond Lengths

| Bond | Theoretical (Å) (DFT/B3LYP/6-31G(d,p)) | Experimental (Å) (X-ray) |

| C1-C2 | Data not available | Data not available |

| C2-B | Data not available | Data not available |

| B-O1 | Data not available | Data not available |

| B-O2 | Data not available | Data not available |

| C1-C(formyl) | Data not available | Data not available |

| C(formyl)=O(formyl) | Data not available | Data not available |

Bond Angles

| Angle | Theoretical (°) (DFT/B3LYP/6-31G(d,p)) | Experimental (°) (X-ray) |

| C1-C2-C3 | Data not available | Data not available |

| C1-C2-B | Data not available | Data not available |

| O1-B-O2 | Data not available | Data not available |

| C2-B-O1 | Data not available | Data not available |

| C2-C1-C(formyl) | Data not available | Data not available |

| C1-C(formyl)=O(formyl) | Data not available | Data not available |

Dihedral Angles

| Dihedral Angle | Theoretical (°) (DFT/B3LYP/6-31G(d,p)) | Experimental (°) (X-ray) |

| C6-C1-C2-B | Data not available | Data not available |

| C2-C1-C(formyl)=O(formyl) | Data not available | Data not available |

| C1-C2-B-O1 | Data not available | Data not available |

Conclusion

The determination of the molecular geometry of this compound is a multifaceted process that leverages both computational and experimental techniques. Theoretical calculations, primarily using DFT, provide a detailed picture of the molecule's intrinsic structure, while single-crystal X-ray diffraction offers precise experimental data on its solid-state conformation. The synergy between these methods allows for a thorough understanding of the structural nuances of this important molecule, which is invaluable for its application in drug discovery and catalysis. Future work should focus on obtaining and publishing the complete experimental and theoretical geometric data for the parent this compound to provide a definitive reference for the scientific community.

References

The Discovery and History of 2-Formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylphenylboronic acid, a seemingly simple aromatic boronic acid, has a rich history rooted in the mid-20th century development of organoboron chemistry. Its unique structural feature, an aldehyde group ortho to the boronic acid moiety, imparts a fascinating tautomeric equilibrium between an open-chain and a cyclic benzoxaborole form. This characteristic is not merely a chemical curiosity but the very basis for its potent biological activity, particularly its antifungal properties. This technical guide delves into the discovery and historical development of this compound, presenting key synthetic milestones, detailed experimental protocols, and a summary of its physicochemical and biological properties. The mechanism of action as an inhibitor of leucyl-tRNA synthetase (LeuRS) is also explored, highlighting its significance in the development of novel therapeutics.

Discovery and Historical Context

The journey of this compound begins within the broader exploration of arylboronic acids. While the first boronic acid was synthesized in 1860, the specific synthesis of this compound was first reported in 1976 by W. E. Parham and L. D. Jones in the Journal of Organic Chemistry. Their method involved the ortho-lithiation of benzaldehyde (B42025) dimethyl acetal (B89532), followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis to yield the desired product. This seminal work laid the foundation for the future investigation and application of this versatile molecule.

Prior to this, the groundwork for preparing arylboronic acids was laid by chemists like H. R. Snyder, who in 1938, extensively studied the synthesis of various boronic acids. The development of organometallic reagents, particularly Grignard and organolithium reagents, proved pivotal for the formation of the carbon-boron bond, a key step in the synthesis of arylboronic acids.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BO₃ | [1] |

| Molecular Weight | 149.94 g/mol | [1] |

| Melting Point | 115-120 °C | [2] |

| CAS Number | 40138-16-7 | [1] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in methanol (B129727), ethanol, and DMSO |

Key Synthetic Methodologies

Several methods have been developed for the synthesis of this compound and its derivatives. The following sections detail some of the most significant experimental protocols.

Synthesis via Ortho-Lithiation of Benzaldehyde Dimethyl Acetal (Parham & Jones, 1976)

This method represents the first reported synthesis of this compound.

Experimental Protocol:

-

Protection of the Aldehyde: Benzaldehyde is first converted to its dimethyl acetal by reaction with methanol in the presence of an acid catalyst to protect the aldehyde functionality from the strongly basic organolithium reagent.

-

Ortho-Lithiation: The benzaldehyde dimethyl acetal is dissolved in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) and cooled to a low temperature (typically -78 °C). An n-butyllithium solution in hexane (B92381) is then added dropwise. The lithium atom directs to the ortho position of the aromatic ring.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture at low temperature. The organolithium species undergoes transmetalation with the borate ester.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the borate ester and the acetal, yielding this compound.

-

Purification: The product is then extracted with an organic solvent, and the solvent is evaporated. The crude product can be purified by recrystallization.

Synthesis via Grignard Reaction

This is another common method for the synthesis of arylboronic acids.

Experimental Protocol:

-

Protection of the Aldehyde: 2-Bromobenzaldehyde (B122850) is protected as its acetal (e.g., diethyl acetal) to prevent reaction of the Grignard reagent with the aldehyde group.

-

Formation of the Grignard Reagent: The protected 2-bromobenzaldehyde is reacted with magnesium turnings in an ethereal solvent like THF to form the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then slowly added to a solution of a trialkyl borate (e.g., tri-n-butyl borate) at low temperature.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to afford this compound.

-

Purification: The product is worked up and purified, typically by extraction and recrystallization.

Tautomeric Equilibrium: The Key to Biological Activity

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its cyclic form, 3-hydroxy-2,1-benzoxaborole. This equilibrium is influenced by the solvent and the presence of substituents on the phenyl ring.

Caption: Tautomeric equilibrium of this compound.

This equilibrium is particularly important for the biological activity of this compound and its derivatives. The cyclic benzoxaborole form is structurally similar to certain biologically active molecules and is believed to be the active species in inhibiting enzymes like leucyl-tRNA synthetase.

Mechanism of Antifungal Activity: Inhibition of Leucyl-tRNA Synthetase

The primary mechanism of the antifungal activity of this compound and its derivatives, such as the drug Tavaborole (a benzoxaborole), is the inhibition of leucyl-tRNA synthetase (LeuRS).[3] LeuRS is a crucial enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a vital step in protein synthesis.

The cyclic form of this compound, 3-hydroxy-2,1-benzoxaborole, enters the active site of the fungal LeuRS. Inside the active site, the boron atom forms a covalent adduct with the terminal ribose of the tRNA molecule, effectively trapping it and preventing the release of the leucyl-tRNA. This stalls protein synthesis, leading to fungal cell death.

Caption: Inhibition of fungal leucyl-tRNA synthetase by this compound.

Applications in Drug Development and Organic Synthesis

The unique properties of this compound have made it a valuable tool in both drug development and organic synthesis.

-

Antifungal Agents: As discussed, its ability to inhibit LeuRS has led to the development of antifungal drugs.

-

Suzuki-Miyaura Coupling: The boronic acid moiety makes it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The formyl group can be further functionalized post-coupling.

-

Sensors: The ability of the boronic acid to reversibly bind with diols has been exploited in the development of sensors for saccharides and other biologically important molecules.

Conclusion

From its first synthesis in 1976, this compound has evolved from a laboratory curiosity to a cornerstone in medicinal chemistry and organic synthesis. Its fascinating tautomeric equilibrium is not just a chemical characteristic but the key to its potent biological activity. The understanding of its mechanism of action as an inhibitor of leucyl-tRNA synthetase has paved the way for the development of a new class of antifungal agents. As research continues, the versatile chemistry of this compound is poised to unlock further innovations in drug discovery and materials science.

References

Tautomerism in 2-Formylphenylboronic Acid Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylphenylboronic acid and its derivatives are a class of compounds exhibiting significant scientific interest, largely due to their unique structural plasticity in solution. This technical guide delves into the core phenomenon of their ring-chain tautomerism, an equilibrium between the open-chain aldehyde form and a cyclic lactol (benzoxaborole) form. Understanding and controlling this equilibrium is of paramount importance, as the cyclic tautomer is often implicated as the biologically active species, demonstrating notable antimicrobial and enzyme-inhibiting properties. This document provides a comprehensive overview of the structural and environmental factors governing this tautomeric balance, detailed experimental protocols for its characterization, and a quantitative summary of key thermodynamic parameters.

Introduction: The Dual Nature of 2-Formylphenylboronic Acids

ortho-Formylphenylboronic acids are aromatic compounds distinguished by the presence of a boronic acid group [-B(OH)₂] adjacent to a formyl group (-CHO) on a benzene (B151609) ring. In solution, these molecules do not exist as a single static structure. Instead, they undergo an intramolecular reaction, leading to a dynamic equilibrium between two tautomeric forms: the open-chain aldehyde and the cyclic 1,3-dihydro-1,hydroxy-[1][2]benzoxaborole.[2][3] This ring-chain tautomerism is analogous to the well-known equilibrium of 2-formylbenzoic acid, which cyclizes to form 3-hydroxyphthalide.[3]

The significance of this tautomeric equilibrium extends beyond mere structural curiosity. The cyclic form is often the key to the biological activity of these compounds, including their antifungal and antibacterial properties.[1][4][5][6][7] The ability of the cyclic tautomer to mimic natural purines and interact with biological targets makes the study of this equilibrium crucial for the design and development of novel therapeutic agents.[2]

The Tautomeric Equilibrium

The central equilibrium involves the nucleophilic attack of one of the hydroxyl groups of the boronic acid moiety on the electrophilic carbonyl carbon of the adjacent aldehyde group. This reversible reaction results in the formation of a five-membered ring, the benzoxaborole.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly sensitive to both the molecular structure of the this compound derivative and the surrounding solvent environment.

Substituent Effects

The electronic nature of substituents on the phenyl ring plays a critical role in modulating the equilibrium. Electron-withdrawing groups, particularly those at the meta position relative to the boronic acid, tend to favor the formation of the cyclic tautomer.[6] This is attributed to the increased electrophilicity of the aldehyde carbon, making it more susceptible to intramolecular nucleophilic attack. For instance, compounds with trifluoromethyl or fluoro substituents exhibit a pronounced shift towards the cyclic form.[4][6]

Solvent Effects

The choice of solvent has a profound impact on the tautomeric ratio.[2] The equilibrium can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. For example, in a mixed solvent of [D6]acetone–D2O (95:5), a measurable equilibrium between both tautomers is observed.[2] Conversely, in pure D2O, the open-chain form is strongly favored.[2] In solvents like [D6]dmso–D2O, a behavior comparable to that in acetone (B3395972) is seen.[2] These observations underscore the importance of carefully selecting the solvent system for both analytical studies and applications.

Quantitative Analysis of the Tautomeric Equilibrium

The tautomeric equilibrium has been quantitatively characterized through variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The equilibrium constant (K), as well as the thermodynamic parameters of enthalpy (ΔH°) and entropy (ΔS°), provide valuable insights into the energetics of the tautomerization process.

Table 1: Thermodynamic Data for the Tautomerization of Substituted 2-Formylphenylboronic Acids in [D6]acetone–D2O (95:5)

| Substituent (X) | K (at 298 K) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |

| 3-F | 1.45 | -10.5 ± 0.4 | -28.9 ± 1.4 |

| 3-Cl | 1.15 | -9.6 ± 0.3 | -30.3 ± 1.0 |

| 3-Br | 1.09 | -9.2 ± 0.3 | -29.8 ± 1.0 |

| 3-I | 0.95 | -8.5 ± 0.3 | -29.5 ± 1.1 |

| 4-F | 0.23 | -6.5 ± 0.2 | -34.0 ± 0.7 |

| 4-Cl | 0.25 | -6.8 ± 0.2 | -34.8 ± 0.8 |

| 4-Br | 0.26 | -7.0 ± 0.2 | -35.4 ± 0.8 |

| H | 0.19 | -5.9 ± 0.2 | -33.1 ± 0.7 |

Data sourced from Luliński et al., New J. Chem., 2007, 31, 144-154.[2]

Table 2: Solvent Dependence of the Equilibrium Constant (K) for 3-Fluoro-2-formylphenylboronic Acid

| Solvent System | K (at 293 K) |

| [D6]acetone–D2O (95:5) | 1.52 |

| [D6]dmso–D2O (95:5) | 1.45 (at 298 K) |

| D2O | 0.19 |

Data sourced from Luliński et al., New J. Chem., 2007, 31, 144-154.[2]

Experimental Protocols

The primary technique for investigating the tautomeric equilibrium of 2-formylphenylboronic acids in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

Variable-Temperature ¹H NMR Spectroscopy for Equilibrium Constant Determination

Objective: To determine the equilibrium constant (K) and thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

Methodology:

-

Sample Preparation: Prepare a solution of the this compound derivative in the desired deuterated solvent (e.g., [D6]acetone or [D6]dmso) containing a small percentage of D₂O (typically 5 wt%) to facilitate the exchange of hydroxyl protons and prevent the formation of anhydrides (boroxines).[3] The concentration should be suitable for obtaining high-quality NMR spectra.

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at a range of temperatures (e.g., from 298 K to 368 K).[2]

-

Ensure the temperature has stabilized at each setpoint before acquiring the spectrum.

-

Key signals to monitor are the aldehyde proton (CHO) of the open-chain form (typically δ 10.1–10.4 ppm) and the methine proton (CHOH) of the cyclic form (typically δ 6.1–6.4 ppm).[3]

-

-

Data Analysis:

-

Integrate the signals corresponding to the aldehyde proton of the open-chain tautomer (I_open) and the methine proton of the cyclic tautomer (I_cyclic).

-

Calculate the mole fractions of each tautomer at each temperature.

-

The equilibrium constant (K) is calculated as the ratio of the concentration of the cyclic form to the open-chain form: K = [cyclic] / [open] = I_cyclic / I_open.

-

To determine the thermodynamic parameters, plot ln(K) versus 1/T (van't Hoff plot).

-

The enthalpy (ΔH°) can be calculated from the slope of the line (slope = -ΔH°/R), and the entropy (ΔS°) can be calculated from the y-intercept (intercept = ΔS°/R), where R is the gas constant.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[ c ][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) DOI:10.1039/B611195E [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Acidity and pKa Determination of 2-Formylphenylboronic Acid

This technical guide provides a comprehensive overview of the acidity of this compound and the experimental methodologies for the determination of its pKa. The unique structural features of this compound, particularly the ortho-formyl group, significantly influence its electronic properties and aqueous solution behavior, making a thorough understanding of its acid-base chemistry crucial for its application in medicinal chemistry and materials science.

Acidity of this compound

Phenylboronic acids are Lewis acids, and their acidity is a critical parameter influencing their solubility, reactivity, and binding affinity, particularly in biological systems. The pKa of unsubstituted phenylboronic acid is approximately 8.8-9.0. However, the introduction of substituents on the phenyl ring can significantly alter the acidity.

The presence of an electron-withdrawing formyl group (-CHO) in the ortho position of this compound leads to a considerable increase in its acidity, resulting in a lower pKa value. This is attributed to the inductive and resonance effects of the formyl group, which stabilize the corresponding boronate anion. Furthermore, an intramolecular interaction between the carbonyl oxygen and the boron center plays a role in its acidic character.[1][2]

In aqueous solutions, this compound can exist in equilibrium with its cyclic tautomer, a 3-hydroxybenzoxaborole.[3][4] This equilibrium is influenced by the solvent and pH of the solution. The formation of this more acidic heterocyclic structure contributes to the overall observed acidity of the compound.[1][2]

Quantitative pKa Data

The pKa values for this compound and related compounds are summarized in the table below. It is important to note that the experimental conditions, such as solvent and temperature, can influence the determined pKa.

| Compound | pKa Value | Method of Determination | Solvent | Reference |

| This compound | Similar to BOB* | Not specified | Aqueous | [1][2] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 5.67 ± 0.01 | Spectrophotometric | Aqueous | [3] |

| Phenylboronic acid | 8.64–8.90 | Experimental | Aqueous | [5] |

| 4-Formylphenylboronic acid | Lower than 9.0 | Not specified | Not specified | [2] |

*BOB (Benzoxaborole) has a pKa that is generally lower than typical arylboronic acids.

Experimental Protocols for pKa Determination

Several robust methods are employed for the accurate determination of the pKa of boronic acids. The most common techniques are potentiometric titration, spectrophotometric titration, and ¹¹B NMR spectroscopy.

Potentiometric titration is a standard method for determining the pKa of an acid by monitoring the pH of a solution as a titrant of known concentration is added. For weakly acidic boronic acids, the addition of a polyol, such as mannitol (B672), is often necessary to form a more acidic complex, resulting in a more distinct titration endpoint.[6][7]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the boronic acid (e.g., 0.01 M) in deionized water or a suitable aqueous-organic mixture.

-

Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).[6]

-

Prepare a concentrated solution of D-mannitol (e.g., 1 M).

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the boronic acid solution into a titration vessel.

-

If necessary, add a sufficient amount of the mannitol solution to the vessel.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.

-

Spectrophotometric titration is a powerful technique for pKa determination when the acidic and basic forms of the compound exhibit different UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.[3][8]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

-

Spectroscopic Measurement:

-

For each buffer solution, prepare a sample by adding a small, constant volume of the boronic acid stock solution to a known volume of the buffer.

-

Measure the UV-Vis absorption spectrum of each sample over a relevant wavelength range.

-

Identify an analytical wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the analytical wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa corresponds to the pH at the inflection point of the curve.

-

¹¹B NMR spectroscopy is a particularly useful technique for studying boronic acids as it directly probes the boron atom. The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state, allowing for the differentiation between the trigonal planar sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate anion.[9][10][11]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of samples of this compound in a suitable solvent (e.g., D₂O) with varying pD values (the equivalent of pH in D₂O).

-

The pD can be adjusted by adding small amounts of DCl or NaOD.

-

-

NMR Measurement:

-

Acquire the ¹¹B NMR spectrum for each sample at a constant temperature.

-

Record the chemical shifts of the boron signals. Typically, the sp² boron of the boronic acid will have a more downfield chemical shift compared to the sp³ boron of the boronate.

-

-

Data Analysis:

-

Plot the observed ¹¹B chemical shift as a function of the pD.

-

The pKa can be determined by fitting the resulting titration curve to an appropriate model. The pKa is the pD at which the concentrations of the boronic acid and the boronate are equal, which corresponds to the midpoint of the chemical shift change.

-

Visualizations

Caption: Acid-base equilibrium of this compound in water.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 6. metrohm.com [metrohm.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biological Mechanisms of 2-Formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract